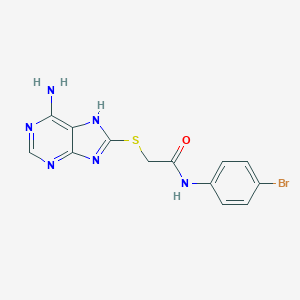
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide, also known as BPTES, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment. BPTES selectively targets glutaminase, an enzyme involved in the metabolism of glutamine, which is essential for cancer cell growth and survival.
Wirkmechanismus
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide binds to the active site of glutaminase, inhibiting its activity and blocking the metabolism of glutamine. This leads to a decrease in the production of ATP and other essential metabolites, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been shown to have a selective effect on cancer cells, sparing normal cells from its cytotoxic effects. Additionally, 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide is its specificity for glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide can be difficult to work with due to its low solubility in water and other common solvents.
Zukünftige Richtungen
Future research on 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide could focus on developing more potent and soluble analogs, as well as investigating its potential use in combination with other chemotherapeutic agents. Additionally, further studies could explore the role of glutamine metabolism in other diseases beyond cancer, such as neurodegenerative disorders.
Synthesemethoden
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide is synthesized through a multistep process that involves the reaction of 6-amino-7H-purine-8-thiol with 4-bromoacetophenone in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound, 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been extensively studied for its potential use in cancer treatment. Glutamine metabolism is a key process in cancer cells, and targeting glutaminase with 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been shown to inhibit cancer cell growth and induce cell death in a variety of cancer types, including breast, lung, and prostate cancer.
Eigenschaften
Molekularformel |
C13H11BrN6OS |
|---|---|
Molekulargewicht |
379.24 g/mol |
IUPAC-Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C13H11BrN6OS/c14-7-1-3-8(4-2-7)18-9(21)5-22-13-19-10-11(15)16-6-17-12(10)20-13/h1-4,6H,5H2,(H,18,21)(H3,15,16,17,19,20) |
InChI-Schlüssel |
TVZVXLNLKOLYJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(N2)C(=NC=N3)N)Br |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=NC=NC(=C3N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine](/img/structure/B297147.png)
![5-(diethylamino)-2-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297150.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)acetamide](/img/structure/B297152.png)
![4-tert-butyl-6-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,3-diol](/img/structure/B297154.png)
![2,7-dimethyl-5-(4-phenylphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297155.png)
![ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B297157.png)
![N-benzyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B297158.png)
![N-benzyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B297162.png)
![ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B297163.png)
![N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide](/img/structure/B297165.png)
![N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide](/img/structure/B297166.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B297168.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B297169.png)
![methyl 5-(2-ethoxyphenyl)-7-methyl-2-{3-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297170.png)